3-Aminocrotononitrile
Overview
Description
Beta-Aminocrotononitrile: is an organic compound with the molecular formula C4H6N2. It is also known as 3-aminocrotononitrile and is characterized by the presence of an amino group and a nitrile group attached to a butene backbone. This compound is notable for its role as an intermediate in the synthesis of various heterocyclic compounds and its applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Aminocrotononitrile can be synthesized through several methods. One common method involves the reaction of crotononitrile with ammonia. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases. The reaction can be represented as follows:
CH3CH=CHCN+NH3→CH3CH(NH2)CHCN
Industrial Production Methods: In industrial settings, beta-aminocrotononitrile is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality beta-aminocrotononitrile.
Chemical Reactions Analysis
Types of Reactions: Beta-Aminocrotononitrile undergoes various chemical reactions, including:
Isomerization: The compound can exist in cis and trans forms, and isomerization between these forms can occur under acid or base catalysis.
Self-Condensation: Beta-aminocrotononitrile can undergo self-condensation to form 4-amino-1,3-dicyano-2-methylpenta-1,3-diene, which can further cyclize to form 2-amino-5-cyano-4,6-lutidine.
Condensation Reactions: It can react with compounds like 1,2-dichloroethyl ether to form chloromethyldihydropyridine derivatives.
Common Reagents and Conditions:
Acids and Bases: Used to catalyze isomerization and condensation reactions.
Solvents: Benzene, ethanol, and other organic solvents are commonly used in these reactions.
Major Products:
- 4-Amino-1,3-dicyano-2-methylpenta-1,3-diene
- 2-Amino-5-cyano-4,6-lutidine
- Chloromethyldihydropyridine derivatives
Scientific Research Applications
Beta-Aminocrotononitrile has several applications in scientific research:
- Organic Synthesis: It is used as an intermediate in the synthesis of heterocyclic compounds such as pyridines and pyrimidines .
- Pharmaceuticals: It serves as a precursor in the production of pharmaceutical compounds, including sulfsomizole .
- Agrochemicals: Used in the synthesis of various agrochemical products .
- Dyestuff Industry: Employed in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of beta-aminocrotononitrile involves its reactivity with various nucleophiles and electrophiles. The amino group and nitrile group provide sites for nucleophilic and electrophilic attacks, respectively. This reactivity allows it to participate in a wide range of chemical reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
- 3-Aminocrotononitrile
- 3-Amino-2-butenenitrile
- 2-Butenenitrile, 3-amino-
Comparison: Beta-Aminocrotononitrile is unique due to its ability to undergo isomerization and self-condensation reactions, which are not as prominent in similar compounds. Its reactivity and versatility make it a valuable intermediate in organic synthesis, distinguishing it from other related compounds .
Properties
IUPAC Name |
(Z)-3-aminobut-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3/b4-2- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJOESCKJGFML-RQOWECAXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C#N)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308703 | |
Record name | (2Z)-3-Amino-2-butenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow flakes; [MSDSonline] | |
Record name | 3-Aminocrotononitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9063 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
870-64-4, 1118-61-2 | |
Record name | (2Z)-3-Amino-2-butenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenenitrile, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2Z)-3-Amino-2-butenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminocrotononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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